molecular formula C15H25NO3 B14023284 tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate

tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate

Cat. No.: B14023284
M. Wt: 267.36 g/mol
InChI Key: FPXFIWIGKRXKPX-NNCVSNBRSA-N
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Description

TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is a complex organic compound featuring a tert-butyl group and a hydroxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE typically involves multiple steps, starting from adamantane derivatives. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group to the adamantane core.

    Carbamate Formation: Reaction of the hydroxylated adamantane with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.

Industry

In industry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is unique due to its specific combination of a tert-butyl group and a hydroxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-5-hydroxy-2-adamantyl]carbamate

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+,12?,15?

InChI Key

FPXFIWIGKRXKPX-NNCVSNBRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O

Origin of Product

United States

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